An In-depth Technical Guide to the Chemical Properties of Nα-Methyl-L-histidine Methyl Ester Hydrochloride (N-Me-His-Ome HCl)
An In-depth Technical Guide to the Chemical Properties of Nα-Methyl-L-histidine Methyl Ester Hydrochloride (N-Me-His-Ome HCl)
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of Nα-Methyl-L-histidine Methyl Ester Hydrochloride (N-Me-His-Ome HCl). It is intended for researchers, chemists, and drug development professionals who utilize this versatile amino acid derivative in their work. The narrative combines fundamental chemical principles with practical, field-proven insights to facilitate its effective use in research and development.
Molecular Overview and Physicochemical Properties
Nα-Methyl-L-histidine methyl ester hydrochloride is a derivative of the essential amino acid L-histidine, modified at two key positions: methylation of the alpha-amino group and esterification of the carboxyl group. These modifications fundamentally alter its chemical behavior compared to the parent amino acid, making it a valuable building block in peptide synthesis and a tool for biochemical studies.[1]
The presence of the hydrochloride salt is crucial for the compound's stability and handling. It protonates the basic nitrogen centers, primarily the alpha-amino group, rendering the molecule as a stable, crystalline solid that is less susceptible to degradation and easier to weigh and handle accurately than its free base counterpart.
Chemical Structure
The structure incorporates a chiral center at the alpha-carbon, a secondary amine, a methyl ester, and the characteristic imidazole side chain of histidine.
Caption: Chemical structure of Nα-Methyl-L-histidine Methyl Ester Hydrochloride.
Core Physicochemical Data
The key properties of N-Me-His-Ome HCl are summarized below. These values are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source / Justification |
| CAS Number | 118384-75-1 | [1] |
| Molecular Formula | C₈H₁₃N₃O₂·HCl | [1] |
| Molecular Weight | 219.67 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥99% (by TLC) | [1] |
| Storage Conditions | Store at ≤-4°C, desiccated | [1] |
| Predicted pKa (α-amino) | ~7.5 - 8.5 | Estimated based on secondary amine pKa values, lowered by the ester group's electron-withdrawing effect. |
| Predicted pKa (imidazole) | ~6.0 - 6.5 | Consistent with the pKa of the histidine side chain. |
| Solubility | Soluble in water and methanol. Limited solubility in less polar organic solvents like dichloromethane and ethyl acetate. | Based on the salt form and polar functional groups. |
Synthesis and Purification
The synthesis of N-Me-His-Ome HCl is not trivial due to the multiple nucleophilic sites on the histidine precursor. A robust and selective synthetic strategy is required to achieve methylation at the α-amino position without affecting the imidazole ring nitrogens. The most reliable method involves a two-step process starting from commercially available L-histidine methyl ester dihydrochloride.
Proposed Synthetic Workflow
The workflow involves protection of the side chain, selective N-methylation, and subsequent deprotection. A more direct, albeit potentially lower-yielding, method is reductive amination. Below is a diagram of a common laboratory-scale synthesis strategy.
Caption: Proposed workflow for the synthesis of N-Me-His-Ome HCl.
Detailed Experimental Protocol: Reductive Amination
This protocol offers a more direct route, though optimization may be required to minimize side products. It leverages the formation of an imine from the primary amine and formaldehyde, followed by in-situ reduction.
Materials:
-
L-Histidine methyl ester dihydrochloride (1.0 eq)
-
Formaldehyde (37% in H₂O, 1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
HCl (2M in diethyl ether)
Procedure:
-
Neutralization: Suspend L-Histidine methyl ester dihydrochloride (1.0 eq) in a mixture of DCM and MeOH (10:1 v/v). Cool the suspension to 0°C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.2 eq) to neutralize the hydrochloride salts and liberate the free amine. Stir for 20 minutes at 0°C. Causality Note: Complete neutralization is essential for the subsequent nucleophilic attack on formaldehyde.
-
Imine Formation: Add aqueous formaldehyde (1.1 eq) dropwise to the solution while maintaining the temperature at 0°C. Stir for 1 hour.
-
Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Expertise Note: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, minimizing over-alkylation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a DCM/MeOH gradient.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield N-Me-His-Ome HCl.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This self-validating system ensures that the material meets the required specifications for downstream applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of N-Me-His-Ome HCl. The predicted chemical shifts provide a benchmark for analysis.[2][3]
Predicted ¹H NMR Spectrum (500 MHz, D₂O):
-
δ ~8.4 ppm (s, 1H): Imidazole C2-H. This proton is the most downfield due to the electron-withdrawing nature of the two adjacent nitrogen atoms.
-
δ ~7.2 ppm (s, 1H): Imidazole C5-H.
-
δ ~4.1 ppm (t, 1H): Alpha-proton (Cα-H). Appears as a triplet due to coupling with the two diastereotopic beta-protons.
-
δ ~3.8 ppm (s, 3H): Methyl ester protons (O-CH₃).
-
δ ~3.2 ppm (dd, 2H): Beta-protons (Cβ-H₂). These protons are diastereotopic and will appear as a complex multiplet, likely a doublet of doublets.
-
δ ~2.8 ppm (s, 3H): N-methyl protons (N-CH₃).
Predicted ¹³C NMR Spectrum (125 MHz, D₂O):
-
δ ~172 ppm: Ester carbonyl carbon (C=O).
-
δ ~135 ppm: Imidazole C2.
-
δ ~130 ppm: Imidazole C4.
-
δ ~118 ppm: Imidazole C5.
-
δ ~62 ppm: Alpha-carbon (Cα).
-
δ ~53 ppm: Methyl ester carbon (O-CH₃).
-
δ ~35 ppm: N-methyl carbon (N-CH₃).
-
δ ~27 ppm: Beta-carbon (Cβ).
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is ideal for this polar molecule.
-
Expected [M+H]⁺: 200.12 (for the free base C₈H₁₅N₃O₂)
-
Fragmentation Pattern: Key fragments would arise from the loss of the methoxycarbonyl group (-59 Da) and cleavage of the Cα-Cβ bond.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of N-Me-His-Ome HCl. Due to its polar nature, a specialized chromatographic method is recommended.[4][5]
Protocol for Purity Analysis:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 mm x 4.6 mm, 3.5 µm). Justification: HILIC provides superior retention and separation for highly polar analytes that are poorly retained on traditional reversed-phase columns.[4]
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: Start at 95% A, decrease to 70% A over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh ~1 mg of N-Me-His-Ome HCl and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection.[4]
Chemical Reactivity and Stability
The chemical properties of N-Me-His-Ome HCl are dictated by its three primary functional groups: the secondary amine, the methyl ester, and the imidazole side chain.
Reactivity of Functional Groups
-
α-Amino Group: As a secondary amine, the N-methyl group is less nucleophilic than the primary amine of the parent L-histidine methyl ester due to steric hindrance. It will still undergo reactions typical of secondary amines, such as acylation in peptide coupling, but may require more forceful coupling reagents or longer reaction times.
-
Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield Nα-Methyl-L-histidine. Base-catalyzed hydrolysis (saponification) is typically rapid, while acid-catalyzed hydrolysis requires harsher conditions (e.g., strong acid and heat).
-
Imidazole Side Chain: The imidazole ring is weakly basic and can act as a nucleophile or a general base catalyst in reactions. It is also a key ligand for coordinating with metal ions.
Key Stability Concern: Diketopiperazine Formation
A critical and often overlooked aspect of handling amino acid esters, particularly N-methylated ones, is their propensity to undergo intramolecular cyclization to form diketopiperazines (DKPs).[6] This is especially prevalent when the N-terminus is deprotected (i.e., in its free base form) or under basic conditions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
